N-(3-bromophenyl)oxane-4-carboxamide
Description
N-(3-bromophenyl)oxane-4-carboxamide is a synthetic small molecule characterized by a tetrahydropyran (oxane) ring linked via a carboxamide group to a 3-bromophenyl substituent. This compound combines the conformational rigidity of the oxane ring with the electron-withdrawing and lipophilic properties of the brominated aromatic group.
Properties
IUPAC Name |
N-(3-bromophenyl)oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIVPBYXLYFIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)oxane-4-carboxamide typically involves the reaction of 3-bromophenylamine with oxane-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes the importance of safety measures and environmental considerations to minimize waste and reduce the impact on the environment.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as oxane-4-carboxylic acid or bromophenyl oxides.
Reduction: Reduced derivatives such as phenyl oxane-4-carboxamide.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-(3-bromophenyl)oxane-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The oxane ring and carboxamide group contribute to the compound’s stability and ability to form hydrogen bonds, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key differences between N-(3-bromophenyl)oxane-4-carboxamide and related carboxamide derivatives:
Key Observations:
- Molecular Weight and Lipophilicity: The bromophenyl group increases molecular weight and logP compared to non-halogenated analogs. The biphenyl derivatives () exhibit higher logP due to extended aromatic systems, reducing aqueous solubility.
- Solubility : The oxane ring in the target compound likely improves solubility compared to biphenyl analogs but remains less soluble than the piperidine derivative (), which benefits from the basic nitrogen enhancing polarity .
- Synthetic Routes : Amide coupling (e.g., using DCC or EDC·HCl) is a common method for carboxamide synthesis, as seen in and . Biphenyl derivatives may require additional steps like Suzuki coupling ().
Functional Group Impact on Bioactivity
Biological Activity
N-(3-bromophenyl)oxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C₁₂H₁₃BrNO₂ and a molecular weight of approximately 285.14 g/mol. The compound features a bromophenyl group attached to an oxane ring, which is further substituted with a carboxamide functional group. The presence of the bromine atom enhances its reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the oxane ring : This can be achieved through cyclization reactions involving suitable precursors.
- Bromination : The introduction of the bromine atom at the para position relative to the oxane ring is crucial for enhancing biological activity.
- Amidation : The final step involves the conversion of the carboxylic acid to the carboxamide using amine reagents.
Biological Activity
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Research indicates that compounds with similar structures often demonstrate significant antimicrobial properties due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.
- Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways, potentially making them useful in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Potential : Studies have shown that related compounds can inhibit cancer cell viability through mechanisms such as apoptosis induction or cell cycle arrest.
Anticancer Activity
A recent study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | 15 | Induction of apoptosis |
| This compound | HeLa (Cervical) | 20 | Cell cycle arrest |
Antimicrobial Screening
In antimicrobial assays, this compound was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results demonstrate its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
